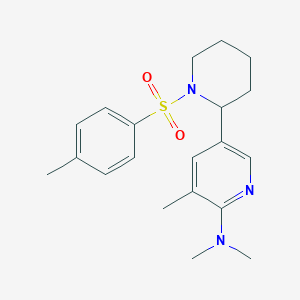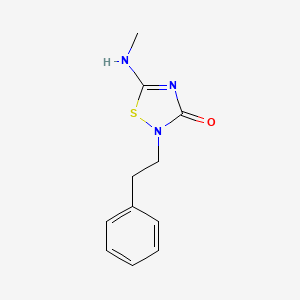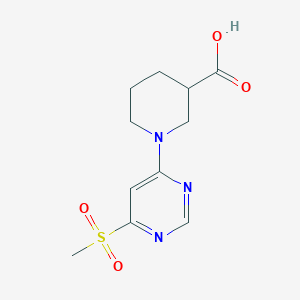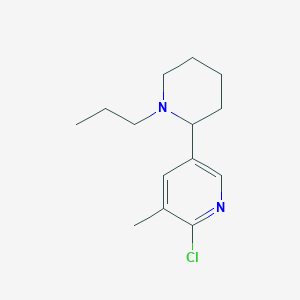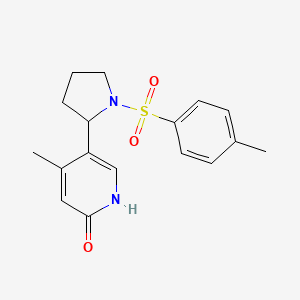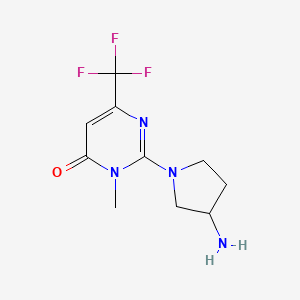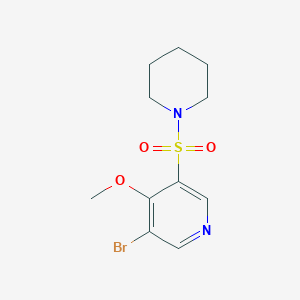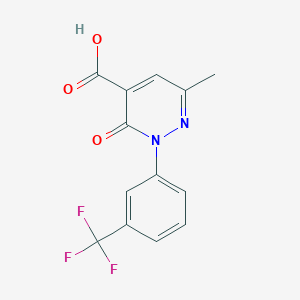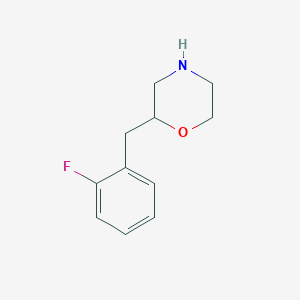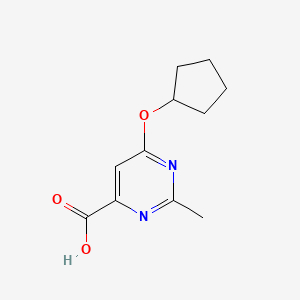
2-(Furan-3-yl)pyrrolidine-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Furan-3-yl)pyrrolidine-1-carbaldehyde is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring fused to a pyrrolidine ring, with an aldehyde functional group attached to the nitrogen atom of the pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-3-yl)pyrrolidine-1-carbaldehyde typically involves the formation of the pyrrolidine ring followed by the introduction of the furan ring and the aldehyde group. One common method involves the cyclization of a suitable precursor, such as an amino alcohol, in the presence of a dehydrating agent. The furan ring can be introduced through a variety of methods, including the use of furan derivatives in cycloaddition reactions. The aldehyde group is typically introduced via oxidation of a primary alcohol or through formylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using automated reactors. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.
化学反応の分析
Types of Reactions
2-(Furan-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and other electrophiles.
Major Products Formed
Oxidation: 2-(Furan-3-yl)pyrrolidine-1-carboxylic acid.
Reduction: 2-(Furan-3-yl)pyrrolidine-1-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
科学的研究の応用
2-(Furan-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
作用機序
The mechanism of action of 2-(Furan-3-yl)pyrrolidine-1-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The furan ring can participate in π-π interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules and influence biological pathways.
類似化合物との比較
2-(Furan-3-yl)pyrrolidine-1-carbaldehyde can be compared with other similar compounds, such as:
2-(Furan-2-yl)pyrrolidine-1-carbaldehyde: Similar structure but with the furan ring attached at a different position.
2-(Thiophen-3-yl)pyrrolidine-1-carbaldehyde: Contains a thiophene ring instead of a furan ring.
2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde: Contains a pyridine ring instead of a furan ring.
These compounds share similar structural features but may exhibit different chemical reactivity and biological activities due to the nature of the heterocyclic ring.
特性
分子式 |
C9H11NO2 |
|---|---|
分子量 |
165.19 g/mol |
IUPAC名 |
2-(furan-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C9H11NO2/c11-7-10-4-1-2-9(10)8-3-5-12-6-8/h3,5-7,9H,1-2,4H2 |
InChIキー |
YJLMAZRFEXGXJF-UHFFFAOYSA-N |
正規SMILES |
C1CC(N(C1)C=O)C2=COC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


